Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1427475-15-7
VCID: VC7839142
InChI: InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
SMILES: COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl
Molecular Formula: C13H18ClNO3
Molecular Weight: 271.74

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride

CAS No.: 1427475-15-7

Cat. No.: VC7839142

Molecular Formula: C13H18ClNO3

Molecular Weight: 271.74

* For research use only. Not for human or veterinary use.

Methyl 4-Benzylmorpholine-2-carboxylate Hydrochloride - 1427475-15-7

Specification

CAS No. 1427475-15-7
Molecular Formula C13H18ClNO3
Molecular Weight 271.74
IUPAC Name methyl 4-benzylmorpholine-2-carboxylate;hydrochloride
Standard InChI InChI=1S/C13H17NO3.ClH/c1-16-13(15)12-10-14(7-8-17-12)9-11-5-3-2-4-6-11;/h2-6,12H,7-10H2,1H3;1H
Standard InChI Key ZYVZEZYXXMJLSX-UHFFFAOYSA-N
SMILES COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl
Canonical SMILES COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Methyl 4-benzylmorpholine-2-carboxylate hydrochloride belongs to the class of substituted morpholines, featuring a six-membered morpholine ring with a benzyl group at the 4-position and a methyl carboxylate ester at the 2-position. The hydrochloride salt form introduces a chlorine atom, contributing to its ionic character and enhanced aqueous solubility.

Molecular Characteristics

  • IUPAC Name: Methyl 4-benzylmorpholine-2-carboxylate hydrochloride

  • Molecular Formula: C13H18ClNO3\text{C}_{13}\text{H}_{18}\text{ClNO}_3

  • Molecular Weight: 271.74 g/mol .

  • SMILES Representation: COC(=O)C1CN(CCO1)CC2=CC=CC=C2.Cl.

  • InChI Key: ZYVZEZYXXMJLSX-UHFFFAOYSA-N.

The stereochemistry of the morpholine ring influences its biological activity, with enantiopure forms often exhibiting distinct pharmacological profiles. For instance, (R)-(-)-4-benzyl-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-N-isobutylmorpholine-2-carboxamide, a related derivative, demonstrates specific optical rotations ([α]D[\alpha]_D = -31.75°), highlighting the importance of chirality in drug design .

Synthesis and Industrial Production

Synthetic Routes

The synthesis of methyl 4-benzylmorpholine-2-carboxylate hydrochloride involves a multi-step process:

  • Base-Catalyzed Esterification: 4-Benzylmorpholine reacts with methyl chloroformate in the presence of triethylamine, typically in acetonitrile at room temperature.

    4-Benzylmorpholine+ClCO2MeEt3NMethyl 4-benzylmorpholine-2-carboxylate\text{4-Benzylmorpholine} + \text{ClCO}_2\text{Me} \xrightarrow{\text{Et}_3\text{N}} \text{Methyl 4-benzylmorpholine-2-carboxylate}
  • Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, which is purified via recrystallization or chromatography .

Optimization and Scalability

Industrial-scale production requires careful control of reaction conditions to avoid byproducts such as N-oxides or over-alkylation. Palladium-catalyzed reactions have been explored to introduce hydroxy-substituted derivatives, further expanding its utility in synthesizing bioactive molecules.

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to form 4-benzylmorpholine-2-carboxylic acid, a precursor for further functionalization :

RCO2MeH2O/H+or OHRCO2H+MeOH\text{RCO}_2\text{Me} \xrightarrow{\text{H}_2\text{O/H}^+ \text{or OH}^-} \text{RCO}_2\text{H} + \text{MeOH}

This reaction is critical for generating intermediates used in peptide mimetics and enzyme inhibitors .

Decarboxylative Alkylation

Under photoredox conditions, the carboxylic acid derivative participates in decarboxylative Giese-type reactions with alkenes, yielding alkylated products with high diastereoselectivity. The Fukuzumi catalyst (acridinium salts) and visible light (450 nm) drive this transformation, enabling access to complex morpholine-based architectures.

N-Functionalization

The morpholine nitrogen can undergo alkylation or acylation. For example, benzylation with benzyl chloride in acetonitrile/methanol at 50°C produces quaternary ammonium salts, which are explored as chiral catalysts or ionic liquids.

Pharmacological Applications and DMPK Profiling

Drug Metabolism and Pharmacokinetics (DMPK)

Methyl 4-benzylmorpholine-2-carboxylate derivatives have been optimized for improved pharmacokinetic properties. Key findings from structure–activity relationship (SAR) studies include:

CompoundLogD₇.₄Kinetic Solubility (μM)Metabolic Stability (t₁/₂, min)Protein Binding (% Free)
44.241.421.8 (human microsomes)<1%
682.7114639.9 (human microsomes)3.8%

Data adapted from ACS Medicinal Chemistry Letters .

Substituting the 6-phenyl ring with polar groups like 4-benzylmorpholine (42) or 2-(hydroxyethyl)benzamide (76) reduces lipophilicity (LogD₇.₄) and enhances solubility, as seen in compound 68 . These modifications also improve metabolic stability, critical for oral bioavailability.

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